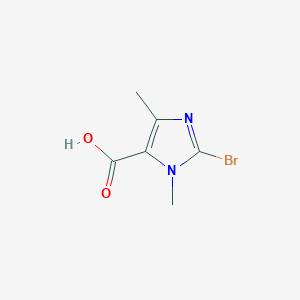2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid
CAS No.: 1782559-23-2
Cat. No.: VC8082394
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1782559-23-2 |
|---|---|
| Molecular Formula | C6H7BrN2O2 |
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | 2-bromo-3,5-dimethylimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H7BrN2O2/c1-3-4(5(10)11)9(2)6(7)8-3/h1-2H3,(H,10,11) |
| Standard InChI Key | WJWWTHYHCNGWAH-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C(=N1)Br)C)C(=O)O |
| Canonical SMILES | CC1=C(N(C(=N1)Br)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered imidazole ring with the following substituents:
-
A bromine atom at the 2-position, introducing electrophilic reactivity.
-
Methyl groups at the 1- and 4-positions, enhancing steric bulk and influencing ring electronics.
-
A carboxylic acid group at the 5-position, enabling hydrogen bonding and salt formation.
The molecular formula is C₆H₇BrN₂O₂, with a molecular weight of 219.05 g/mol. Derived from its ethyl ester precursor (C₈H₁₁BrN₂O₂, 247.09 g/mol) , the carboxylic acid exhibits distinct polarity due to the ionizable -COOH group.
Physicochemical Profile
Key properties inferred from the ethyl ester precursor and structural calculations include:
The carboxylic acid’s lower LogP and higher polar surface area compared to its ester counterpart suggest improved aqueous solubility, critical for biological applications.
Synthesis and Production
Hydrolysis of Ethyl Ester Precursor
The most straightforward route to 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid involves base-mediated hydrolysis of ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate . Typical conditions include:
-
Reagents: Aqueous NaOH or KOH.
-
Solvent: Ethanol/water mixture.
-
Temperature: Reflux (~80°C).
-
Workup: Acidification with HCl to precipitate the carboxylic acid.
This method leverages the commercial availability of the ethyl ester, which is offered by suppliers like Enamine and Angene International at purities ≥95% .
Industrial Considerations
Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction time. Catalytic methods using lipases or transition-metal catalysts could offer greener alternatives, though no industrial data is publicly available.
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The carboxylic acid group facilitates conjugation to amines via amide coupling, enabling the synthesis of libraries for high-throughput screening. For example:
-
Antifungal agents: Imidazole derivatives are known to inhibit fungal cytochrome P450 enzymes.
-
Kinase inhibitors: The bromine atom may participate in halogen bonding with kinase active sites.
Metal Coordination Chemistry
The deprotonated carboxylate can act as a ligand for metal ions, forming complexes with potential catalytic or therapeutic properties.
Biological Activity and Mechanism
While specific biological data for 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid is limited, its structural analogs exhibit:
-
Antimicrobial activity: Brominated imidazoles disrupt microbial cell membranes or enzyme function .
-
Anticancer potential: Methyl and halogen substituents enhance cytotoxicity in vitro.
The mechanism of action likely involves:
-
Halogen bonding: Bromine interacts with electron-rich regions of target proteins.
-
Acid-base interactions: The carboxylic acid group engages in ionic or hydrogen bonds.
Comparison with Related Compounds
Structural Analogues
| Compound | Key Differences | Implications |
|---|---|---|
| 2-Chloro-1,4-dimethyl-1H-imidazole-5-carboxylic acid | Cl vs. Br substituent | Lower reactivity; reduced halogen bonding |
| 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | No bromine atom | Lacks electrophilic sites for substitution |
The bromine atom in 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid enhances its electrophilicity, making it superior in Suzuki-Miyaura cross-coupling reactions compared to chloro or unsubstituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume